Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" is a member of this class and is structurally related to various compounds that have been synthesized and evaluated for their potential therapeutic applications. Research has shown that isoxazole moieties can be integral to the pharmacological profile of a compound, influencing its activity against various diseases, including cancer, tuberculosis, and viral infections123.
Isoxazole derivatives have been synthesized and tested for their anticancer properties. The study of 2-(4-aminophenyl)benzothiazoles has revealed that certain substitutions on the benzothiazole ring can lead to compounds with significant potency against various cancer cell lines, including breast, ovarian, lung, and renal cancers1. This suggests that "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" could potentially be explored for its anticancer activities.
The antimycobacterial activity of isoxazole-based compounds has been demonstrated, with certain derivatives showing higher activity against Mycobacterium tuberculosis than the standard drug isoniazid2. This indicates that "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" may have applications in the treatment of tuberculosis, especially in cases where resistance to conventional drugs is an issue.
Isoxazole derivatives have also been evaluated for their antiviral effects, particularly against human rhinovirus. The structure-activity relationship studies suggest that specific substitutions can greatly enhance the antiviral activity of these compounds3. Therefore, "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" could be a candidate for the development of new antiviral agents.
Additionally, isoxazole compounds have been synthesized and tested for their antimicrobial properties. A study on azo dyes derived from isoxazole showed activity against gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans4. This suggests a potential for "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" to serve as a scaffold for developing new antimicrobial agents.
The compound can be synthesized from various precursors, particularly derivatives of phenylisoxazole. It is classified as a bromoacetyl derivative due to the presence of a bromoacetyl functional group attached to the isoxazole ring. This classification is significant because it influences the compound's reactivity and potential applications in drug development.
The synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole typically involves several key steps:
For example, one method reported yields of over 95% purity using high-performance liquid chromatography after a reflux reaction at elevated temperatures .
The molecular structure of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole can be described as follows:
The presence of these groups contributes to the compound's reactivity and potential interactions in biological systems.
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole can participate in various chemical reactions:
These reactions are significant for developing new pharmaceuticals or agrochemicals.
The mechanism of action of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole primarily revolves around its ability to interact with biological targets through its functional groups:
Further studies would be required to elucidate its specific mechanism of action in biological systems.
The physical and chemical properties of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole are crucial for understanding its behavior in different environments:
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole has several potential applications:
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 104777-39-1) is a crystalline heterocyclic compound with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol. Its systematic IUPAC name, 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone, explicitly defines its core structure: a phenyl-substituted isoxazole ring with a methyl group at position 5 and a bromoacetyl moiety at position 4 [1]. The bromoacetyl group (–COCH₂Br) constitutes a highly reactive electrophilic center, enabling the compound to function as an efficient alkylating agent. This structural feature is critical for its utility in synthetic chemistry.
The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms adjacent to each other, provides aromatic stability and influences the compound’s electronic properties. Spectroscopic characterization includes a distinct infrared absorption at 2,196 cm⁻¹ (conjugated C≡N stretch) and characteristic ¹H NMR signals: δ 3.00 ppm (N,N-dimethylamino protons), 6.80 ppm (methine proton), and 8.15 ppm (thiazole proton) in related intermediates [4]. Key identifiers include the SMILES string Cc1onc(-c2ccccc2)c1C(=O)CBr
and the InChIKey QKOOGOQWNSWJFQ-UHFFFAOYSA-N
, which facilitate database searches and computational studies [1].
Table 1: Physicochemical Properties of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀BrNO₂ |
Molecular Weight | 280.12 g/mol |
CAS Registry Number | 104777-39-1 |
Appearance | Powder |
Melting Point | 46–50 °C |
Flash Point | >110 °C |
Hazard Statements | Acute Oral Toxicity (Category 4) |
Isoxazole derivatives emerged as pivotal synthetic targets in the late 20th century due to their prevalence in bioactive molecules. The introduction of 4-(bromoacetyl)isoxazoles, including 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, addressed the need for versatile electrophilic building blocks capable of forming carbon-heteroatom and carbon-carbon bonds. Historically, their synthesis relied on bromination of acetyl-substituted isoxazoles, which were accessed via cyclocondensation of β-diketones or alkynones with hydroxylamine [1] [4].
This compound exemplifies the strategic use of bromoacetyl groups in heterocyclic chemistry. Its reactivity mirrors α-haloketones like bromoacetophenone but benefits from the isoxazole ring’s modularity—electron-withdrawing properties enhance the electrophilicity of the adjacent carbonyl, facilitating nucleophilic displacements. Early applications focused on synthesizing peptidomimetics, where the bromoacetyl group acylated amino groups to create ketoamide bonds. Later, it became integral to constructing complex polyheterocyclic systems, such as pyrazolopyrimidines and thiazole hybrids, which require regioselective alkylation [4].
Isoxazole derivatives are privileged scaffolds in drug discovery due to their metabolic stability, hydrogen-bonding capability, and mimicry of peptide bonds. The 4-(bromoacetyl) substituent specifically transforms these heterocycles into reactive intermediates for anticancer and antiviral agents. For example, it serves as a linker to fuse isoxazoles with pyrimidines or thiazoles, generating multi-ring systems that target kinase enzymes or viral proteases [4]. In agrochemicals, the compound’s electrophilicity enables derivatization into herbicides and fungicides, leveraging the isoxazole moiety’s ability to disrupt plant or fungal cell signaling.
Table 2: Key Synthetic Applications of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
Application | Product Synthesized | Biological Relevance |
---|---|---|
Nucleophilic displacement | Peptide mimetics | Protease inhibition |
Heterocyclic annulation | Pyrazolo[1,5-a]pyrimidines | Antitumor agents |
Cross-coupling | Biheterocyclic hybrids | Kinase inhibition |
Recent studies highlight its role in synthesizing "molecular hybrids" like thiazole-isoxazole-pyrimidine conjugates. These hybrids exhibit synergistic effects: thiazoles contribute antimetabolite activity, isoxazoles enhance bioavailability, and pyrimidines enable DNA intercalation. Compound 9 from a 2024 Heliyon study (docking score: −8.3013 kcal/mol) exemplifies such hybrids, showing potent cytotoxicity against breast cancer cells by inhibiting angiogenesis [4]. Additionally, the isoxazole ring’s nitrogen atom facilitates hydrogen bonding with biological targets, improving binding affinity in antiviral scaffolds targeting herpes simplex virus (HSV-1) [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7